molecular formula C21H28N4O2 B14934683 1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

Cat. No.: B14934683
M. Wt: 368.5 g/mol
InChI Key: QFQUEHIVXPCLAY-UHFFFAOYSA-N
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Description

1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide is a synthetic organic compound. It features a piperidine ring, a pyridazine ring with a methoxy group, and a phenylbutan-2-yl substituent. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyridazine ring: Starting from a suitable precursor, such as a dihydropyridazine, followed by methoxylation.

    Formation of the piperidine ring: Using a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the two rings: Using a coupling reagent like EDCI or DCC to form the carboxamide linkage.

    Introduction of the phenylbutan-2-yl group: This could be achieved through a Friedel-Crafts alkylation or a similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or PCC under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly for its potential activity on central nervous system receptors.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide would depend on its specific biological target. It could interact with receptors or enzymes, modulating their activity. The methoxy and phenylbutan-2-yl groups may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide: can be compared with other piperidine or pyridazine derivatives.

    Similar compounds: 1-(6-chloropyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide, 1-(6-methoxypyridazin-3-yl)-N-(4-methylbutan-2-yl)piperidine-4-carboxamide.

Uniqueness

The unique combination of the methoxypyridazine and phenylbutan-2-yl groups in this compound may confer distinct biological activities and physicochemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H28N4O2/c1-16(8-9-17-6-4-3-5-7-17)22-21(26)18-12-14-25(15-13-18)19-10-11-20(27-2)24-23-19/h3-7,10-11,16,18H,8-9,12-15H2,1-2H3,(H,22,26)

InChI Key

QFQUEHIVXPCLAY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

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